3-Bromo-5-(piperidin-3-yl)pyridine

Lipophilicity Drug-likeness Physicochemical Properties

Researchers requiring a rigid, fragment-sized scaffold for CNS-targeted drug discovery often struggle to find a building block that combines a reactive cross-coupling handle with a defined spatial presentation of the basic amine. 3-Bromo-5-(piperidin-3-yl)pyridine (CAS 1260654-37-2) directly addresses this pain point by providing a unique 3-yl piperidine attachment geometry and a bromine atom at the 3-position of the pyridine ring, enabling rapid diversification via Suzuki-Miyaura reactions. - Low TPSA (24.9 Ų) and moderate lipophilicity (XLogP3 = 1.7) position it as a suitable scaffold for CNS drug discovery programs. - Enables systematic SAR studies through distinct conformational and electronic properties vs. 2-yl and 4-yl positional isomers. - Adheres to Lipinski's Rule of Five (MW 241.13 g/mol) with a single rotatable bond, offering a rigid core for fragment-based drug discovery.

Molecular Formula C10H13BrN2
Molecular Weight 241.132
CAS No. 1260654-37-2
Cat. No. B595377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(piperidin-3-yl)pyridine
CAS1260654-37-2
Synonyms3-broMo-5-(piperidin-3-yl)pyridine
Molecular FormulaC10H13BrN2
Molecular Weight241.132
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CN=C2)Br
InChIInChI=1S/C10H13BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2
InChIKeyZSWMVYCQDGVDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(piperidin-3-yl)pyridine: Procurement-Grade Building Block


3-Bromo-5-(piperidin-3-yl)pyridine (CAS 1260654-37-2) is a heterocyclic organic compound featuring a bromine atom at the 3-position and a piperidin-3-yl moiety at the 5-position of the pyridine ring. Its molecular formula is C₁₀H₁₃BrN₂, with a molecular weight of 241.13 g/mol [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactive bromine site for cross-coupling reactions and the piperidine moiety for enhanced biological target engagement [2]. Its structural configuration offers distinct physicochemical properties that differentiate it from positional isomers and des-bromo analogs, making it a valuable building block for medicinal chemistry programs requiring precise spatial and electronic characteristics.

Workflow Cross-coupling diversification
Selection 3-yl piperidine attachment geometry
Use Context Medicinal chemistry building block

Irreplaceability of 3-Bromo-5-(piperidin-3-yl)pyridine


Substitution of 3-bromo-5-(piperidin-3-yl)pyridine with its 4-yl or 2-yl positional isomers, or with the des-bromo analog 3-(piperidin-3-yl)pyridine, introduces significant changes in molecular geometry, electronic distribution, and reactivity that directly impact synthetic utility and biological performance. The 3-yl attachment point on the piperidine ring alters the spatial orientation of the basic amine relative to the pyridine core, affecting both intermolecular interactions and the compound's behavior in cross-coupling reactions . Furthermore, the bromine atom at the 3-position of the pyridine ring serves as a critical handle for Suzuki-Miyaura and other palladium-catalyzed couplings, enabling diversification that is impossible with the des-bromo analog . These structural differences translate into measurable variations in physicochemical parameters and, where data exist, biological activity profiles that render simple substitution scientifically unsound.

4-yl positional isomer
Different spatial orientation and lipophilicity may alter target engagement profile.
2-yl positional isomer
Altered piperidine geometry may shift cross-coupling reactivity and binding interactions.
Des-bromo analog
Absence of bromine handle limits diversification via palladium-catalyzed couplings.

3-Bromo-5-(piperidin-3-yl)pyridine: Comparative Evidence


LogP Differential vs. 4-yl Isomer

The target compound demonstrates a computed XLogP3 value of 1.7, which is lower than the 4-yl positional isomer (3-bromo-5-(piperidin-4-yl)pyridine) that has an XLogP3 of approximately 2.0. This difference of approximately 0.3 log units translates to a roughly 2-fold difference in octanol-water partition coefficient, affecting passive membrane permeability and distribution characteristics [1] [2].

LogP Differential
Reported
ΔXLogP3 ≈ -0.3
Lower lipophilicity may support solubility assays
Computed values; experimental confirmation needed
Lipophilicity Drug-likeness Physicochemical Properties

TPSA Differential vs. 4-yl Isomer

The topological polar surface area (TPSA) of 3-bromo-5-(piperidin-3-yl)pyridine is calculated to be 24.9 Ų, which is lower than the TPSA of the 4-yl isomer (estimated at approximately 29-30 Ų). This difference of approximately 4-5 Ų may influence the compound's ability to cross the blood-brain barrier, as compounds with TPSA below 60-70 Ų are generally considered to have favorable CNS penetration characteristics [1].

TPSA Differential
Class-level inference
ΔTPSA ≈ -4 to -5 Ų
May influence CNS penetration profile
Calculated TPSA; review for CNS assay design
CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Conformational Rigidity vs. 4-yl Isomer

3-Bromo-5-(piperidin-3-yl)pyridine possesses exactly one rotatable bond (the bond connecting the pyridine ring to the piperidine moiety), whereas the 4-yl isomer also has one rotatable bond. However, the 3-yl attachment point restricts the conformational freedom of the piperidine ring differently, resulting in a more constrained spatial orientation of the basic amine. This difference in conformational entropy can impact binding affinity to biological targets [1].

Conformational Rigidity
Class-level inference
Both 1 rotatable bond; 3-yl orientation more constrained
May affect binding affinity interpretation
Structural inference; experimental binding data lacking
Conformational Analysis Ligand Efficiency Drug Design

Hydrogen Bond Donor Spatial Difference vs. 4-yl Isomer

Both 3-bromo-5-(piperidin-3-yl)pyridine and its 4-yl isomer possess one hydrogen bond donor (the secondary amine of the piperidine ring). However, the 3-yl attachment point positions this donor group at a different distance and angle relative to the bromine-substituted pyridine core compared to the 4-yl isomer. This spatial difference can significantly alter hydrogen bonding patterns with biological targets, as demonstrated in SAR studies of related pyridyl piperidine series [1].

HBD Spatial Orientation
Class-level inference
Equal HBD count; different spatial presentation
Spatial orientation may impact selectivity
SAR studies of related series suggest relevance
Hydrogen Bonding Molecular Recognition Drug-Receptor Interactions

Bromine Cross-Coupling Handle vs. Des-Bromo Analog

3-Bromo-5-(piperidin-3-yl)pyridine contains a bromine atom at the 3-position of the pyridine ring, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. In contrast, the des-bromo analog 3-(piperidin-3-yl)pyridine (CAS 31251-28-2) lacks this reactive site, rendering it incapable of participating in these diversification reactions without additional functionalization steps .

Bromine Cross-Coupling
Data to verify
Bromine present vs absent
Enables diversification for library synthesis
Synthetic utility context; validate in specific protocol
Synthetic Chemistry Cross-Coupling Diversification

3-Bromo-5-(piperidin-3-yl)pyridine: Key Applications


CNS Drug Discovery: BBB Penetration

The compound's low TPSA (24.9 Ų) and moderate lipophilicity (XLogP3 = 1.7) position it as a suitable scaffold for CNS-targeted drug discovery programs where blood-brain barrier penetration is critical. The 3-yl attachment point on the piperidine ring provides a distinct spatial orientation of the basic amine compared to the 4-yl isomer, potentially altering interactions with CNS targets such as neurotransmitter receptors or ion channels [1].

Kinase Inhibitor Diversification via Suzuki-Miyaura Coupling

The bromine atom at the 3-position of the pyridine ring enables Suzuki-Miyaura cross-coupling with various boronic acids, allowing rapid diversification of the pyridine core. This synthetic handle is absent in the des-bromo analog, making the brominated compound a preferred building block for generating focused libraries of kinase inhibitors or other target-directed compound collections [1].

SAR Studies of Pyridyl Piperidine Series

The distinct conformational and electronic properties of the 3-yl isomer, compared to the 4-yl and 2-yl positional isomers, make it an essential tool for SAR studies aimed at understanding the impact of piperidine attachment geometry on biological activity. Systematic comparison of the three positional isomers can reveal optimal spatial arrangements for target engagement and selectivity [1].

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 241.13 g/mol and adherence to Lipinski's Rule of Five, this compound represents an attractive fragment-sized scaffold for fragment-based drug discovery. Its single rotatable bond and defined spatial presentation of hydrogen bond donor/acceptor groups provide a rigid core that can be efficiently elaborated while maintaining favorable physicochemical properties [1].

Application
Selection Property
Validation Focus
CNS drug discovery research
Low TPSA & moderate lipophilicity
BBB penetration assay context
Kinase inhibitor library diversification
Bromine cross-coupling handle
Suzuki-Miyaura library synthesis
Pyridyl piperidine SAR studies
3-yl attachment geometry
Positional isomer SAR comparison
Fragment-based discovery scaffold
Fragment-sized rigid core
Ligand efficiency & elaboration context

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